molecular formula C9H11BrO B2483604 1-(2-Bromophenyl)-2-propanol CAS No. 210408-48-3

1-(2-Bromophenyl)-2-propanol

Cat. No. B2483604
M. Wt: 215.09
InChI Key: RJKPOWPTZRARKB-UHFFFAOYSA-N
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Patent
US07034015B2

Procedure details

Acetic acid anhydride (1.2 mL) was added to a solution of 1-(2-bromophenyl)-2-propanol (529 mg) in pyridine (1.0 mL) at 20° C. under stirring. The reaction mixture was stirred overnight, then poured into a mixture of water and EtOAc. The aqueous phase was extracted with more EtOAc (×2). The combined organic phases were washed with water (×3), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a syrup.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
529 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][CH:16]([OH:18])[CH3:17].O.CCOC(C)=O>N1C=CC=CC=1>[C:1]([O:18][CH:16]([CH3:17])[CH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[Br:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
529 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with more EtOAc (×2)
WASH
Type
WASH
Details
The combined organic phases were washed with water (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(CC1=C(C=CC=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.